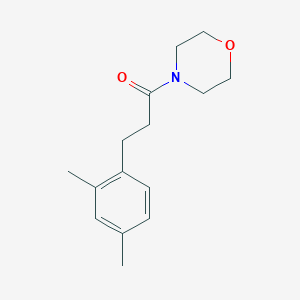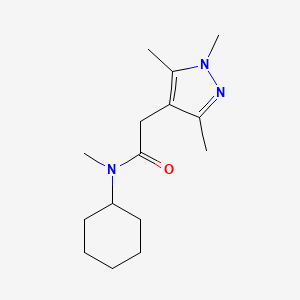
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one, also known as MDBP, is a psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that has been found to have stimulant properties and is often used for research purposes.
Mécanisme D'action
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one works by binding to the monoamine transporters, which are responsible for the reuptake of neurotransmitters. By inhibiting the reuptake of neurotransmitters, 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one increases their concentration in the synaptic cleft, leading to an increase in their effects on the central nervous system. 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been found to have a higher affinity for the dopamine transporter than for the norepinephrine and serotonin transporters.
Biochemical and Physiological Effects
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been found to have stimulant properties and can increase alertness, energy, and euphoria. It can also cause an increase in heart rate, blood pressure, and body temperature. In high doses, 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one can cause hallucinations, paranoia, and seizures. However, further research is needed to fully understand the biochemical and physiological effects of 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties and can increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has also been used to study its potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder. However, the use of 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one in lab experiments has some limitations, such as its potential for abuse and its side effects.
Orientations Futures
Further research is needed to fully understand the effects of 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one on the central nervous system. Future studies could focus on the potential therapeutic uses of 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one, such as its potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder. Other future directions could include the development of new synthetic compounds with similar properties to 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one but with fewer side effects and less potential for abuse.
Conclusion
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one is a synthetic compound that has been found to have stimulant properties and is often used for research purposes. It has been used to study its effects on the central nervous system and its potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder. While the use of 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one in lab experiments has some limitations, further research is needed to fully understand its effects and potential therapeutic uses.
Méthodes De Synthèse
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one can be synthesized using various methods, but the most common one involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 4-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one.
Applications De Recherche Scientifique
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties and can increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has also been used to study its potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-6-8-17(9-7-12)16(18)5-3-13-2-4-14-15(10-13)20-11-19-14/h2,4,10,12H,3,5-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUXBUHETBDXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B7505253.png)



![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(4-methylphenyl)sulfanyl-3-nitrobenzoate](/img/structure/B7505300.png)



![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7505342.png)
![Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7505348.png)

![N-[(4-fluoro-3-methylphenyl)methyl]acetamide](/img/structure/B7505363.png)
![2-[(3S)-1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-yl]-6-(trifluoromethyl)-1H-benzimidazole](/img/structure/B7505370.png)